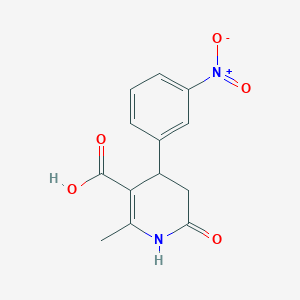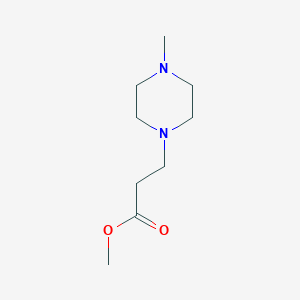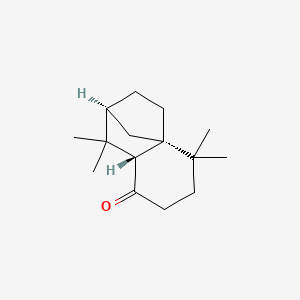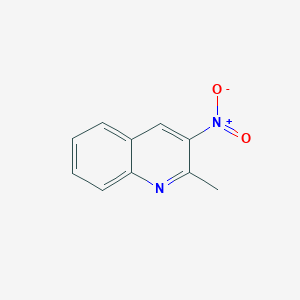
2-Methyl-3-nitroquinoline
Descripción general
Descripción
2-Methyl-3-nitroquinoline is a heterocyclic compound with a fused quinoline ring system. It consists of a benzene ring fused with a pyridine moiety, resulting in a characteristic double-ring structure. The molecular formula is C9H7N . Quinoline and its derivatives have versatile applications in both natural and synthetic compounds, making them essential in industrial and medicinal contexts .
Synthesis Analysis
Several synthetic methods exist for producing 2-Methyl-3-nitroquinoline. Notably, the Doebner–von Miller protocol is widely used. Additionally, recent advances have explored alternative techniques, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These approaches aim to address environmental concerns and improve the efficiency of synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Neoplastic Transformation Studies
Research on 2-Methyl-3-nitroquinoline and similar compounds has shown their role in neoplastic transformations. A study by Kakunaga (1978) demonstrated that 4-nitroquinoline 1-oxide, a related compound, induced alterations in cultured human fibroblast cells, leading to neoplastic transformation. This transformation was characterized by increased cell density and the ability to grow in soft agar, which is typically associated with cancerous cells. Furthermore, these transformed cells formed solid tumors when injected into mice (Kakunaga, 1978).
Hypoxia-Selective Cytotoxins and Radiosensitizers
Denny et al. (1992) synthesized and evaluated a series of nitroquinolines, including isomers of 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, as hypoxia-selective cytotoxins and radiosensitizers. These compounds demonstrated varying cytotoxicity and oxygen-sensitive bioreduction properties, making them potentially useful in targeting hypoxic tumor cells (Denny et al., 1992).
Chemical Synthesis and Modification
Woźniak and Grzegożek (1993) explored the methylamination of various nitroquinolines, including 2-nitroquinoline, to produce mono- and bis(methylamino)-substituted compounds. This research provides insight into the chemical modification and synthesis of nitroquinoline derivatives (Woźniak & Grzegożek, 1993).
Potential Prodrug Systems
A study by Couch et al. (2008) focused on synthesizing a range of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This research indicates the potential application of nitroquinoline derivatives in drug development and targeted therapy (Couch et al., 2008).
DNA and Protein Binding Studies
Ghorai et al. (2020) synthesized 8-aminoquinoline-based chemosensors for selective detection of Zn2+ and Al3+ ions. These studies provide insights into the binding capabilities of quinoline derivatives to DNA and proteins, which is crucial for understanding their biological interactions (Ghorai et al., 2020).
Anticancer Agent Development
Research by Chauhan et al. (2015) and Li et al. (2008) focused on synthesizing nitroquinoline derivatives as potential anticancer agents. Their studies highlight the therapeutic potential of these compounds in inhibiting tumor cell proliferation and provide a foundation for further development of anticancer drugs (Chauhan et al., 2015); (Li et al., 2008).
Photo-Induced Cytotoxicity Studies
Xu et al. (2017) studied nitrosylruthenium complexes, including those with 2-methyl-3-nitroquinoline, for their photo-induced cytotoxicity and controlled nitric oxide release. These findings have potential applications in photodynamic therapy and cancer treatment (Xu et al., 2017).
Propiedades
IUPAC Name |
2-methyl-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-10(12(13)14)6-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHVUCAESEVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503760 | |
| Record name | 2-Methyl-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitroquinoline | |
CAS RN |
75353-77-4 | |
| Record name | 2-Methyl-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



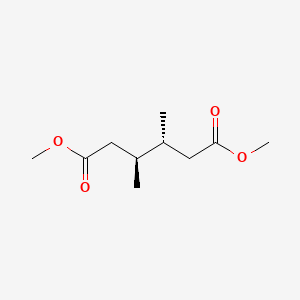
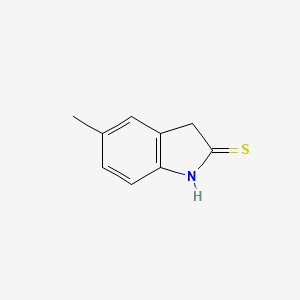
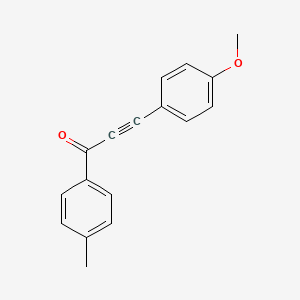
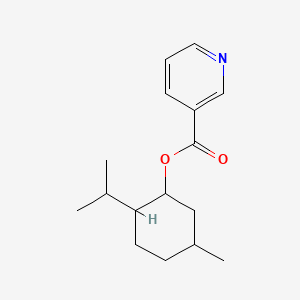
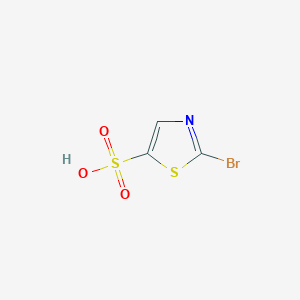
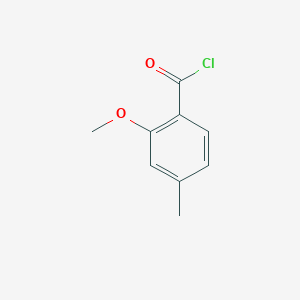
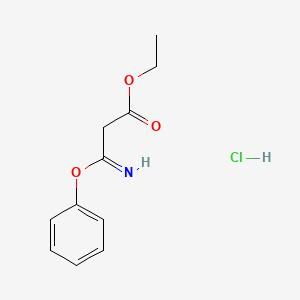
![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)
